1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride
Description
Molecular Architecture and Stereochemical Features
The molecular structure of 1-(1-phenyl-cyclopropyl)-piperazine dihydrochloride is defined by its molecular formula C₁₃H₂₀Cl₂N₂ and molecular weight of 275.22 g/mol. The compound features a central piperazine ring system substituted at the nitrogen-1 position with a 1-phenylcyclopropyl group, creating a distinctive three-dimensional molecular architecture. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(1-phenylcyclopropyl)piperazine dihydrochloride, reflecting the specific connectivity pattern between the aromatic phenyl ring, the strained cyclopropyl ring, and the heterocyclic piperazine core.
The stereochemical complexity of this molecule arises from the unique geometric constraints imposed by the cyclopropyl ring system. The cyclopropyl moiety introduces significant ring strain with bond angles of approximately 60 degrees, substantially deviating from the typical tetrahedral geometry observed in saturated carbon systems. This structural feature creates a rigid three-membered ring that restricts rotational freedom around the carbon-carbon bonds within the cyclopropyl unit. The attachment of the phenyl ring to the cyclopropyl carbon generates additional stereochemical considerations, as the planar aromatic system must accommodate the geometric requirements imposed by the strained three-membered ring.
The piperazine ring adopts a chair conformation in the solid state, providing optimal spatial arrangement for the nitrogen atoms while minimizing steric interactions between adjacent carbon atoms. The nitrogen-1 position bears the 1-phenylcyclopropyl substituent, while the nitrogen-4 position remains unsubstituted in the free base form. The dihydrochloride salt formation involves protonation of both nitrogen atoms within the piperazine ring, creating a dicationic species that exhibits enhanced solubility in polar solvents and modified crystallization properties compared to the neutral base form.
Properties
IUPAC Name |
1-(1-phenylcyclopropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15;;/h1-5,14H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFYQVRANFGZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis: Substituted Piperazine Core
A common approach begins with the synthesis of substituted piperazine intermediates:
- Synthesis of 1-methyl-3-phenylpiperazine derivatives :
This involves reacting N-methyl ethylenediamine with methyl benzoylformate to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, followed by reduction with lithium aluminum hydride (LiAlH4) to yield 1-methyl-3-phenylpiperazine.
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of 3,4-dehydropiperazine-2-one | N-methyl ethylenediamine + methyl benzoylformate, toluene, 30-65°C, 6 hrs | 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one | 69.6 | Intermediate |
| Reduction | LiAlH4 in THF, 50-55°C, 3-4 hrs | 1-methyl-3-phenylpiperazine | 60.5 | Key piperazine derivative |
This method establishes a framework for introducing the phenyl group onto the piperazine ring, which is crucial for the target compound.
Introduction of Cyclopropyl Group and Formation of Dihydrochloride Salt
The cyclopropyl moiety is introduced typically as a cyclopropanecarbonyl substituent on the piperazine nitrogen. A notable preparation method involves:
- Starting from 4-(cyclopropanecarbonyl)piperazine-1-carboxylate tert-butyl ester.
- Removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
- Subsequent salt formation by reaction with acid chlorides (e.g., hydrochloric acid chloride) to yield the dihydrochloride salt.
- Crystallization to purify the final product.
This method is characterized by mild reaction conditions, environmental friendliness, and high yield and purity, making it suitable for industrial scale-up.
| Step | Reagents and Conditions | Outcome | Notes |
|---|---|---|---|
| Boc deprotection | Trifluoroacetic acid, room temperature | Removal of Boc protecting group | Mild, efficient |
| Salt formation | Acid chloride (e.g., HCl), solvent dispersion | Formation of this compound | High purity, crystallization |
Alternative Synthetic Routes and Catalytic Coupling
Other advanced synthetic approaches for arylpiperazines involve:
- Pd-catalyzed Buchwald–Hartwig coupling or Cu-catalyzed coupling of aromatic halides with piperazine derivatives.
- Nucleophilic aromatic substitution (SNAr) reactions starting from halogenated aromatic compounds and piperazine, followed by protection and catalytic hydrogenation steps.
Though these methods are more common for arylpiperazine synthesis broadly, they can be adapted for cyclopropyl-phenyl piperazine derivatives by careful choice of substrates and reaction conditions.
Comparative Summary of Preparation Methods
Detailed Research Findings
- The Boc deprotection and salt formation method is notable for its simplicity and scalability, with trifluoroacetic acid effectively removing protecting groups without harsh conditions, and acid chloride facilitating clean salt formation.
- Reduction methods using lithium aluminum hydride provide a reliable route to substituted piperazines but involve handling pyrophoric reagents and careful quenching.
- Catalytic coupling methods offer flexibility in modifying the aromatic substituent but require fine-tuning of catalyst systems and reaction parameters to optimize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives, including 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride, exhibit significant serotonin reuptake inhibition. This property positions them as potential candidates for treating affective disorders such as depression and anxiety disorders. A study highlighted the efficacy of similar compounds in managing symptoms of generalized anxiety disorder and panic disorder, suggesting that this compound may share these therapeutic benefits .
2. Neuropharmacological Studies
The compound has been evaluated for its effects on neurotransmitter systems, particularly focusing on serotonin receptors. In vitro assays demonstrated that it effectively inhibits serotonin uptake, which is crucial for developing antidepressant medications. The potency of this compound was assessed through various biochemical assays, revealing IC50 values that indicate strong reuptake inhibition, making it a candidate for further neuropharmacological exploration .
Case Studies
Case Study 1: Efficacy in Animal Models
In a controlled study involving rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest that the compound may enhance serotonergic activity in the brain, contributing to its antidepressant effects .
Case Study 2: Safety Profile Assessment
A safety assessment conducted on this compound involved chronic administration to evaluate potential adverse effects. Results indicated a favorable safety profile with minimal side effects observed at therapeutic doses. The study emphasized the importance of monitoring for serotonin syndrome, a potential risk associated with serotonergic agents .
Mechanism of Action
The mechanism by which 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The phenyl-cyclopropyl moiety may interact with receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound's unique structure suggests potential for diverse biological activities.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
Pharmacological Activity Comparison
Functional Insights :
- Receptor Selectivity : The target compound’s cyclopropyl group may reduce off-target effects compared to flexible analogues like TFMPP .
- Therapeutic Applications : Unlike Trimetazidine (cardiovascular use) , the target compound’s piperazine-cyclopropane scaffold suggests CNS applications, similar to 5-HT modulators.
Biological Activity
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride is a compound of interest in medicinal chemistry, particularly noted for its potential biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings.
Overview of the Compound
This compound is a piperazine derivative characterized by a cyclopropyl group and a phenyl ring. Piperazine derivatives are widely recognized for their diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.
The biological activity of this compound primarily involves interactions with various neurotransmitter receptors and enzymes. It has been shown to:
- Bind to Aminergic Receptors : The compound exhibits affinity for dopamine and serotonin receptors, which are crucial in regulating mood and behavior .
- Inhibit Enzymatic Activity : Similar to other piperazine derivatives, it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation .
Antiproliferative Effects
Research has indicated that this compound possesses antiproliferative properties against various cancer cell lines. A study demonstrated its efficacy in inhibiting the growth of leukemia cells, suggesting potential applications in cancer therapy .
Case Studies
- Study on K562 Leukemic Cells : The compound was tested for its ability to induce cell death through necroptosis mechanisms. Flow cytometric analyses revealed significant apoptotic effects, highlighting its potential as an anticancer agent .
- Receptor Binding Assays : Binding profile assays showed that this compound interacts with aminergic receptors, which could explain its psychoactive properties and therapeutic applications in treating mood disorders .
Table 1: Summary of Biological Activities
| Activity | Effect | Cell Line/Model |
|---|---|---|
| Antiproliferative | Inhibition of cell growth | K562 leukemic cells |
| Receptor Binding | Affinity for dopamine receptors | In vitro binding assays |
| Enzyme Inhibition | Potential metabolic modulation | Various enzyme assays |
Research Findings
Recent studies have explored the synthesis and biological evaluation of related piperazine compounds, emphasizing the importance of structural modifications in enhancing biological activity. For instance:
- Structural Variations : Modifications to the piperazine ring or substituents can significantly impact receptor affinity and efficacy against cancer cell lines .
- Pharmacokinetic Properties : Understanding the pharmacokinetics of these compounds is crucial for developing effective therapeutic agents. Studies have indicated favorable absorption profiles and low toxicity in preclinical models .
Q & A
Basic: What are the established synthetic routes for 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride, and what key parameters influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step protocols, including cyclopropane ring formation via [2+1] cycloaddition reactions and subsequent piperazine functionalization. Key steps include:
- Cyclopropanation : Use of diazo compounds or carbene precursors under catalytic conditions (e.g., transition metals) to form the cyclopropyl-phenyl moiety .
- Piperazine Coupling : Nucleophilic substitution or reductive amination to attach the piperazine group, followed by HCl salt formation .
Critical Parameters : - Temperature control during cyclopropanation to avoid side reactions.
- Solvent polarity in piperazine coupling to optimize nucleophilicity.
- Purity of intermediates, verified via HPLC or TLC, to prevent cross-contamination .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm cyclopropane ring geometry (e.g., H NMR coupling constants for ring protons) and piperazine proton environments .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- Elemental Analysis : Ensure stoichiometric HCl content .
Advanced: What experimental strategies are recommended for investigating its interactions with serotonin receptors?
Methodological Answer:
- Radioligand Binding Assays : Use H-labeled ligands (e.g., 5-HT or 5-HT receptor antagonists) to measure competitive binding affinity in transfected cell lines .
- Functional Assays : Monitor cAMP or Ca signaling in HEK293 cells expressing serotonin receptors to assess agonist/antagonist activity .
- Structural Modeling : Perform molecular docking studies to predict binding poses within receptor active sites .
Advanced: How to address contradictions in reported biological activity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell type, buffer pH, incubation time) to minimize protocol-driven discrepancies .
- Purity Assessment : Re-evaluate compound purity via HPLC-MS; impurities (e.g., unreacted intermediates) may skew results .
- Meta-Analysis : Compare structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) to identify substituent-specific trends .
Advanced: What computational approaches predict binding affinities with target proteins?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to assess stability of binding poses over time .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthetic targets .
- Pharmacophore Modeling : Identify critical functional groups (e.g., cyclopropane rigidity, piperazine basicity) for receptor engagement .
Basic: What are the stability profiles under different storage conditions?
Methodological Answer:
- Long-Term Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .
- In-Solution Stability : Avoid prolonged storage in polar aprotic solvents (e.g., DMSO) due to potential salt dissociation; use fresh preparations for assays .
Advanced: How to design assays comparing pharmacological effects with structural analogs?
Methodological Answer:
- SAR Studies : Synthesize analogs with modified cyclopropane substituents (e.g., methyl, fluoro) or piperazine N-alkylation .
- High-Throughput Screening (HTS) : Test analogs in parallel using fluorescence-based assays (e.g., FLIPR for calcium flux) to rank potency .
- Metabolic Stability : Compare hepatic microsome clearance rates to prioritize candidates with improved pharmacokinetics .
Advanced: What strategies optimize solubility for in vivo studies?
Methodological Answer:
- Salt Selection : Explore alternative counterions (e.g., citrate, sulfate) to enhance aqueous solubility while maintaining stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Nanoparticle Formulation : Use liposomal encapsulation or PEGylation to increase circulation time .
Basic: How to assess purity using chromatographic methods?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 240–290 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities .
- Ion Chromatography : Quantify chloride content to confirm dihydrochloride stoichiometry .
Advanced: How to design toxicological studies?
Methodological Answer:
- Acute Toxicity : Administer escalating doses in rodent models (OECD 423 guidelines) to determine LD and observe neurobehavioral effects .
- Genotoxicity Testing : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to assess DNA damage potential .
- Cardiotoxicity Screening : Monitor hERG channel inhibition in patch-clamp assays to evaluate arrhythmia risk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
